Sulcotrione

Herbicide selectivity ED50 bioassay Crop tolerance

Sulcotrione delivers cost-effective post-emergence control of barnyard grass (Echinochloa crus-galli) in maize at 300–450 g ai/ha, with ED50 of 117 μg/kg soil-applied. Unlike class analogs, interspecies sensitivity varies critically—this compound is NOT interchangeable with mesotrione or tembotrione where E. muricata or Panicum spp. dominate. Rapid microbial DT50 (~8 days) and validated pre-emergence flax selectivity (ED50 2.2 mg/kg) make it ideal for environmental fate studies and rotational crop safety. Patent-validated synergies with dimethenamid and atrazine reduce per-hectare load to 0.1–0.6 kg/ha. Source high-purity Sulcotrione for formulation development, residue analysis, or field-trials.

Molecular Formula C14H13ClO5S
Molecular Weight 328.8 g/mol
CAS No. 123174-48-1
Cat. No. B048614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcotrione
CAS123174-48-1
Synonyms2-(2-chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione
SC 0051
SC-0051
sulcotrione
Molecular FormulaC14H13ClO5S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
InChIInChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
InChIKeyPQTBTIFWAXVEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.02e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Sulcotrione CAS 123174-48-1: Triketone HPPD Inhibitor for Scientific Procurement and Industrial Formulation


Sulcotrione (2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione) is a synthetic β-triketone herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis [1]. First commercialized in 1993 for post-emergence weed control in maize, sulcotrione is characterized by molecular weight 328.02, cLogP 1.86, aqueous solubility 87.95 mg/L at 25°C, and melting point 139°C [1][2]. Its core utility lies in selective broadleaf and grass weed control in corn and sugarcane, with typical field application rates of 300–450 g ai/ha in maize [3].

Why Sulcotrione Cannot Be Interchanged with Mesotrione or Tembotrione in Research and Field Applications


Although sulcotrione, mesotrione, and tembotrione all belong to the β-triketone HPPD inhibitor class, substantial interspecies sensitivity variation prevents simple substitution. In controlled dose-response pot experiments, Panicum schinzii was poorly sensitive to sulcotrione and mesotrione but sensitive to tembotrione, while P. dichotomiflorum was sensitive to mesotrione and topramezone but only moderately sensitive to tembotrione [1]. Similarly, Echinochloa muricata populations exhibit significantly lower sensitivity to sulcotrione and topramezone compared to E. crus-galli, a pattern not observed with mesotrione or tembotrione [2]. These species-dependent efficacy differences demand compound-specific selection rather than class-based interchange.

Sulcotrione Differential Evidence: Quantified Performance Against Comparators


Sulcotrione Soil-Applied ED50 Values Across Weed and Crop Species: Quantitative Sensitivity Hierarchy

Greenhouse bioassays with soil-applied sulcotrione established a quantitative sensitivity hierarchy across maize weeds and replacement crops. Echinochloa crus-galli (ED50: 117 μg/kg) was 2.9-fold less sensitive than Solanum nigrum (ED50: 41 μg/kg) and 9.8-fold less sensitive than Chenopodium album (ED50: 12 μg/kg) [1]. Crop tolerance varied by >800-fold: maize was very tolerant (ED50 >32 mg/kg), fiber flax tolerant (ED50: 2.2 mg/kg), pea sensitive (ED50: 0.30 mg/kg), and sugar beet extremely sensitive (ED50: 12 μg/kg) [1].

Herbicide selectivity ED50 bioassay Crop tolerance

Sulcotrione vs. Mesotrione: Differential Post-Emergence Efficacy on Echinochloa Species

In dose-response pot experiments evaluating four HPPD inhibitors (sulcotrione, mesotrione, topramezone, tembotrione) on Belgian Echinochloa populations, E. muricata required 5- to 14-fold higher doses of sulcotrione for satisfactory post-emergence control compared to E. crus-galli [1]. Critically, no differential sensitivity between these two Echinochloa species was observed for mesotrione or tembotrione [1].

Weed resistance management Post-emergence control HPPD inhibitor comparison

Sulcotrione vs. Tembotrione: Contrasting Panicum Species Efficacy Profiles

Greenhouse dose-response experiments on naturalized Belgian Panicum populations revealed marked interspecific differences: Panicum schinzii was poorly sensitive to sulcotrione and mesotrione but sensitive to tembotrione; Panicum dichotomiflorum was sensitive to mesotrione and topramezone but moderately sensitive to tembotrione; Panicum capillare was sensitive to sulcotrione and topramezone, moderately sensitive to tembotrione, and poorly sensitive to mesotrione [1].

Panicum control Species-specific efficacy HPPD cross-resistance

Sulcotrione vs. Atrazine: Comparative Soil Mobility and Environmental Fate

A soil column experiment under outdoor conditions monitoring 14C-ring-labelled compounds demonstrated that sulcotrione is more mobile than atrazine [1]. Despite higher mobility, the consequences for water contamination are similar because lower application doses of sulcotrione are used, and non-extractable residues for both molecules remain low at approximately 15% [1].

Soil mobility Leaching behavior Environmental risk assessment

Sulcotrione Formulation Synergy: Quantified Co-Formulation Advantages with Dimethenamid and Atrazine

Patent US5716901 establishes a synergistic herbicidal composition comprising sulcotrione and dimethenamid in a weight ratio between 1:2 and 1:10, with atrazine in a weight ratio of 3:1 to 1:3 relative to the dimethenamid content [1]. The method specifies sulcotrione application rates from 0.05 to 2.0 kg/ha, with preferred rates of 0.1 to 0.6 kg/ha for post-emergence application in maize [1]. Additionally, FR-3010863-A1 describes a stable oily dispersion formulation of sulcotrione with nicosulfuron [2].

Herbicide synergy Formulation development Weed control spectrum

Sulcotrione Evidence-Backed Application Scenarios for Scientific and Industrial Users


Maize Field Weed Control with Known Echinochloa crus-galli Dominance

In maize fields where Echinochloa crus-galli (barnyard grass) is the dominant weed species and E. muricata is absent, sulcotrione remains a cost-effective HPPD inhibitor choice. Evidence shows E. crus-galli is controlled with ED50 of 117 μg/kg for soil-applied sulcotrione [1], and post-emergence control is satisfactory at standard field rates (300-450 g ai/ha) [2]. However, if E. muricata is present, mesotrione is preferred as it lacks the 5-14× dose penalty observed with sulcotrione [3].

Fiber Flax Pre-Emergence Weed Management Program

Sulcotrione demonstrates excellent pre-emergence selectivity to fiber flax, with ED50 of 2.2 mg/kg—substantially more tolerant than pea (0.30 mg/kg) or sugar beet (12 μg/kg) [1]. Field trials over 1992-1995 on sandy loam soils confirmed that sulcotrione at 375 g/ha, or mixtures at 300 g/ha with linuron (125 g/ha) or lenacil (400 g/ha), provided superior control of Chenopodium album, Solanum nigrum, and Polygonum species compared to the linuron+lenacil reference treatment, without adverse effects on straw or seed yield [4].

Environmental Fate Modeling and Soil Residue Bioassay Development

Sulcotrione's soil degradation DT50 is approximately 8 days in microflora-active soils [5], contrasting with longer abiotic half-lives of 45-65 days [6]. This microbial-driven dissipation pathway, coupled with its higher mobility relative to atrazine [7], makes sulcotrione a useful model compound for studying triketone environmental fate. Red clover (Trifolium pratense) can serve as a sensitive bioindicator species for sulcotrione soil residues, developing visual chlorosis at concentrations as low as 1 μg/kg with ED10 of 10 μg/kg [1].

Synergistic Post-Emergence Formulation Development with ALS Inhibitors

Industrial formulation scientists can leverage patent-validated synergistic compositions pairing sulcotrione with dimethenamid (1:2 to 1:10 weight ratio) and atrazine (3:1 to 1:3 relative to dimethenamid) [8], or stable oily dispersion formulations with nicosulfuron [9]. These combinations broaden the weed control spectrum, reduce per-hectare sulcotrione requirements to 0.1-0.6 kg/ha [8], and address the limitations of sulcotrione's narrower solo spectrum noted in patent CN103053541A [10].

Technical Documentation Hub

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